2-(aminomethyl)-3-chloro-N,N-diethylaniline
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Overview
Description
2-(aminomethyl)-3-chloro-N,N-diethylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which means they contain an amino group attached to a benzene ring. This particular compound is characterized by the presence of an aminomethyl group at the second position, a chlorine atom at the third position, and two ethyl groups attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3-chloro-N,N-diethylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with formaldehyde and diethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3-chloro-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(aminomethyl)-3-chloro-N,N-diethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3-chloro-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)-3-chloroaniline: Lacks the diethyl groups on the nitrogen atom.
3-chloro-N,N-diethylaniline: Lacks the aminomethyl group.
2-(aminomethyl)-N,N-diethylaniline: Lacks the chlorine atom.
Uniqueness
2-(aminomethyl)-3-chloro-N,N-diethylaniline is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H17ClN2 |
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Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-(aminomethyl)-3-chloro-N,N-diethylaniline |
InChI |
InChI=1S/C11H17ClN2/c1-3-14(4-2)11-7-5-6-10(12)9(11)8-13/h5-7H,3-4,8,13H2,1-2H3 |
InChI Key |
RFJNYRHCJBCEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=CC=C1)Cl)CN |
Origin of Product |
United States |
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